Astringin

Descripción

Astringin has been reported in Abies nephrolepis, Picea abies, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in first source

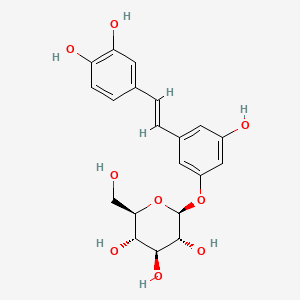

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERPNFLGJXUDDW-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029689 | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-49-9 | |

| Record name | Astringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Astringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Astringin Biosynthesis in Picea abies: A Technical Guide

This document provides an in-depth technical overview of the astringin biosynthesis pathway in Norway spruce (Picea abies). It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular mechanisms of plant secondary metabolism and the production of bioactive stilbenoids.

Introduction

Picea abies (Norway spruce) is a coniferous tree species of significant ecological and economic importance.[1] Its bark and other tissues are rich sources of phenolic compounds, particularly stilbenoids, which play a crucial role in the tree's defense against pathogens and environmental stress.[1][2][3] Among these, the tetrahydroxystilbene glucoside this compound (piceatannol-3-O-β-D-glucopyranoside) is one of the most abundant.[4][5] this compound and its related compounds are of increasing interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties. Understanding the biosynthetic pathway of this compound is critical for harnessing its potential through metabolic engineering or optimized extraction procedures. This guide details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data and experimental methodologies.

The this compound Biosynthesis Pathway

The formation of this compound in Picea abies begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into various phenolic compounds.[6] The pathway then enters a specific branch dedicated to stilbene synthesis, culminating in a series of modifications to produce the final this compound molecule. The entire process can be divided into two main stages: the formation of the stilbene backbone (resveratrol) and the subsequent modification of this core structure.

The biosynthesis of the key intermediate, resveratrol, is well-established.[1][4] It starts with L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[6][7] Stilbene Synthase (STS) then catalyzes the hallmark reaction of this pathway: the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield resveratrol.[1][4][8]

Research on Picea abies has demonstrated that resveratrol is the precursor to the more complex tetrahydroxystilbenes found in the species.[1][5][9] The conversion of resveratrol to this compound involves two critical subsequent modifications: 3'-hydroxylation to form piceatannol, followed by 3-O-glucosylation.[1][4][10]

Key Enzymes and Quantitative Data

The biosynthesis of this compound is orchestrated by a series of specific enzymes. While some have been characterized in detail in spruce or closely related conifers, others are identified based on their predicted function.

Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the first committed step of the phenylpropanoid pathway, the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[11] In conifers like pine, PAL is encoded by a large and diverse multigene family, suggesting complex regulation of the pathway's entry point in response to developmental and environmental cues.[12]

Cinnamate-4-Hydroxylase (C4H)

C4H is a cytochrome P450-dependent monooxygenase (CYP73A) that hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.[13][14] This enzyme is typically associated with the endoplasmic reticulum.[14]

4-Coumarate:CoA Ligase (4CL)

4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[15] This thioester is a central branch-point metabolite for various downstream pathways, including flavonoid and stilbene synthesis.[16] The enzyme has been purified and characterized from the cambial sap of Picea abies.[15]

Stilbene Synthase (STS)

STS is the pivotal enzyme of stilbene biosynthesis, performing a polyketide synthase type III reaction.[8] In Picea abies, two distinct but similar stilbene synthase genes, PaSTS1 and PaSTS2, have been identified.[1][4] In vitro and in vivo studies have confirmed that these enzymes catalyze the formation of resveratrol from p-coumaroyl-CoA and three molecules of malonyl-CoA.[1][4] Overexpression of PaSTS1 in transgenic Norway spruce leads to significantly higher accumulation of this compound, confirming its role in the pathway.[1]

Post-Resveratrol Modifying Enzymes

-

3'-Hydroxylase: The conversion of resveratrol to piceatannol requires the addition of a hydroxyl group at the 3' position of the B-ring.[1][10] While the specific enzyme responsible for this step in Picea abies has not been definitively isolated, it is proposed to be a cytochrome P450 monooxygenase.[17]

-

UDP-Glycosyltransferase (UGT): The final step is the glucosylation of the 3-hydroxyl group of piceatannol to form this compound. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which uses UDP-glucose as the sugar donor.[7][18][19] While specific UGTs for this reaction in spruce are yet to be fully characterized, this enzymatic step is a common modification for stabilizing and storing phenolic compounds in plants.[18]

| Enzyme | Source Organism | Substrate(s) | Product(s) | Molecular Weight (kDa) | Km Value | Notes |

| PAL | Pinus taeda | L-Phenylalanine | trans-Cinnamic acid | ~74 (subunit) | 27 µM | Data from loblolly pine, a closely related conifer.[20][21] No evidence of isoforms was found in this study.[20] |

| 4CL | Picea abies | 4-Coumaric acid, Caffeic acid, Ferulic acid | Corresponding CoA esters | ~63 | Not specified | Purified from cambial sap.[15] Does not activate sinapic acid.[15] |

| STS (PaSTS1/PaSTS2) | Picea abies | p-Coumaroyl-CoA, 3x Malonyl-CoA | Resveratrol | Not specified | Not specified | Confirmed to produce resveratrol, which is then modified in vivo to form this compound and isorhapontin.[1][4] |

| Glucosyltransferase | Picea abies | Coniferyl alcohol, UDP-glucose | Coniferin | ~50 | 220 µM (for UDP-glucose) | Characterized for coniferin synthesis, indicating active UGT systems for phenolics in spruce.[22] |

Table 1: Summary of characterized enzymes involved in or related to the this compound biosynthesis pathway in Picea abies and related conifers.

Quantitative Data on Stilbene Content

The concentration of this compound and related stilbenes varies significantly depending on the tissue, tree age, and environmental conditions such as fungal infection.[1][3] The bark is a particularly rich source of these compounds.

| Compound | Tissue | Concentration Range (mg/g DW) | Notes |

| This compound | Bark | Up to 120 | This compound and isorhapontin are the prevalent stilbenes in Picea abies bark.[2] |

| Isorhapontin | Bark | High | Co-accumulates with this compound as a major stilbene glycoside.[4][5] |

| Resveratrol | Bark | Low / Trace | Consistently low levels suggest it is a transient intermediate that is rapidly converted.[1][4][5] |

| (+)-Catechin | Phloem | Variable | A related phenolic that often co-localizes with stilbenes and increases upon wounding.[3] |

Table 2: Representative concentrations of this compound and related compounds in Picea abies. DW = Dry Weight.

Experimental Protocols

Protocol: Stilbene Extraction and Analysis from Picea abies Bark

This protocol describes a standard method for the extraction and quantification of stilbenes like this compound from spruce bark.

-

Sample Preparation:

-

Collect fresh bark samples from Picea abies trees.

-

Freeze the samples immediately in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

-

Grind the dried bark into a fine powder using a ball mill or grinder.

-

-

Accelerated Solvent Extraction (ASE):

-

Weigh approximately 2.0 g of the powdered bark into an ASE cell.

-

Perform a sequential extraction. First, use n-hexane to remove lipophilic compounds (e.g., Temperature: 90°C, Static time: 5 min, 2 cycles).[23]

-

Discard the hexane extract. Extract the remaining solid residue with an ethanol:water mixture (e.g., 95:5 v/v) to collect hydrophilic phenolic compounds (e.g., Temperature: 100°C, Static time: 5 min, 3 cycles).[23]

-

-

Sample Processing for Analysis:

-

Collect the ethanol:water supernatant.

-

Evaporate the solvent to dryness under a vacuum.

-

Redissolve the dried extract in a known volume of 100% methanol (e.g., 1.0 mL) for HPLC analysis.[24]

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

HPLC-DAD/MS Analysis:

-

System: High-Performance Liquid Chromatography with Diode-Array Detection and/or Mass Spectrometry.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) 0.2% aqueous acetic acid and (B) 0.2% acetic acid in acetonitrile is commonly used.[2]

-

Gradient Example: 0% B (0 min) -> 40% B (35 min) -> 50% B (40 min) -> 100% B (50 min).[2]

-

Flow Rate: 0.2 - 1.0 mL/min.

-

Detection: Monitor at wavelengths relevant for stilbenes (e.g., 306 nm for trans-isomers).

-

Quantification: Calculate concentrations based on calibration curves generated from authentic standards of this compound, piceatannol, and resveratrol.

-

Protocol: In Vitro Assay of Stilbene Synthase (STS) Activity

This protocol outlines the functional characterization of a candidate STS enzyme after heterologous expression.

-

Gene Cloning and Protein Expression:

-

Isolate total RNA from Picea abies tissue (e.g., fungal-inoculated bark where STS genes are induced).

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target STS gene (e.g., PaSTS1) using specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector for E. coli expression).

-

Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.5)

-

Recombinant STS enzyme (1-5 µg)

-

50 µM p-coumaroyl-CoA (substrate)

-

150 µM malonyl-CoA (substrate)

-

-

Initiate the reaction by adding the substrates.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate and acidifying with 2 M HCl.

-

-

Product Analysis:

-

Vortex the mixture vigorously to extract the stilbene products into the ethyl acetate phase.

-

Centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Redissolve the residue in methanol.

-

Analyze the product (resveratrol) by HPLC-DAD or LC-MS, comparing its retention time and mass spectrum to an authentic resveratrol standard.

-

Experimental and Logical Workflows

Investigating the this compound pathway involves a multi-step process that integrates molecular biology, biochemistry, and analytical chemistry.

Conclusion and Future Directions

The biosynthetic pathway leading to this compound in Picea abies is largely elucidated, proceeding from the general phenylpropanoid pathway via the key intermediate resveratrol.[1][4] The identification of stilbene synthase genes PaSTS1 and PaSTS2 has been a significant step in understanding the genetic basis of stilbene production in this species.[1] However, key areas still require further investigation. The specific cytochrome P450 hydroxylase responsible for converting resveratrol to piceatannol and the precise UDP-glycosyltransferase that glucosylates piceatannol to this compound remain to be definitively identified and characterized in Picea abies. A complete understanding of these final enzymatic steps and their regulation will be essential for any future efforts in metabolic engineering to enhance the production of this valuable bioactive compound. Further research into the transcriptional regulation of the entire pathway, particularly in response to elicitors, could also provide new strategies for maximizing this compound yields.

References

- 1. Biosynthesis of the major tetrahydroxystilbenes in spruce, this compound and isorhapontin, proceeds via resveratrol and is enhanced by fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Localization of (+)-Catechin in Picea abies Phloem: Responses to Wounding and Fungal Inoculation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Arachis hypogaea resveratrol synthase 3 alters the expression pattern of UDP-glycosyltransferase genes in developing rice seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 12. A diverse family of phenylalanine ammonia-lyase genes expressed in pine trees and cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 14. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymic synthesis of lignin precursors. Purification and properties of 4-coumarate:CoA ligase from cambial sap of spruce (Picea abies L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular cloning and functional analysis of 4-coumarate: CoA ligases from Marchantia paleacea and their roles in lignin and flavanone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Alteration of resveratrol-dependent glycosyltransferase activity by elicitation in DJ-526 rice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylalanine Ammonia-Lyase from Loblolly Pine : Purification of the Enzyme and Isolation of Complementary DNA Clones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Enzymic synthesis of lignin precursors. Purification and properties of UDP glucose: coniferyl-alcohol glucosyltransferase from cambial sap of spruce (Picea abies L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. academic.oup.com [academic.oup.com]

The Multifaceted Biological Activities of Astringin: A Technical Guide for Researchers

Introduction: Astringin, a stilbenoid compound and the 3-β-D-glucoside of piceatannol, has emerged as a molecule of significant interest in the fields of pharmacology and drug development. Primarily found in the bark of trees such as Picea sitchensis and in certain fruits like grapes, this natural polyphenol exhibits a wide spectrum of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and modulating endogenous antioxidant defense systems. Its efficacy is attributed to its chemical structure, which allows for the donation of hydrogen atoms to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

| Assay Type | Metric | Result | Reference |

| DPPH Radical Scavenging | IC50 | 30.2 µM | [1] |

| Cupric Ion-Induced LDL Peroxidation | IC50 | 3 µM | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted for the evaluation of this compound's free radical scavenging activity.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound solution to the respective wells.

-

For the control, add 100 µL of methanol instead of the this compound solution.

-

For the blank, add 200 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Effects

This compound exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

| Cell Line/Model | Inducer | Measured Parameter | Effect of this compound | Reference |

| LPS-stimulated A549 lung epithelial cells | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 production | Extensive decrease | [2][3] |

Signaling Pathway Modulation

This compound's anti-inflammatory activity is largely mediated through the inhibition of the PI3K/Akt/NF-κB pathway . In inflammatory conditions, such as those induced by LPS, the activation of this pathway leads to the nuclear translocation of NF-κB, a transcription factor that upregulates the expression of various pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of Akt and subsequently inhibit the activation and nuclear translocation of NF-κB, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]

Anticancer Activity

This compound has demonstrated antineoplastic properties in preclinical studies. It can inhibit the development of preneoplastic lesions and suppress the proliferation of various cancer cells.

Quantitative Anticancer Data

| Cell Line | Activity | Result | Reference |

| Mouse mammary gland organ cultures | Inhibition of preneoplastic lesions induced by 7,12-dimethylbenz(a)anthracene (DMBA) | 68.8% inhibition at 10 µg/ml | [1] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines, such as A549 human lung carcinoma cells.

Materials:

-

A549 cells (or other cancer cell line of interest)

-

This compound

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control. The IC50 value can be calculated from the dose-response curve.

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from various stressors, suggesting its potential in the management of neurodegenerative diseases.

Quantitative Neuroprotective Data

| Cell Model | Stressor | This compound Concentration | Increase in Cell Viability |

| Rat Retinal Ganglion Cells | Glutamate (25 µM) | 100 nM | From 58% to 84% |

| Rat Retinal Ganglion Cells | Oxidative Stress | 100 nM | From 40% to 67% |

| Rat Retinal Ganglion Cells | Hypoxia | 100 nM | From 66% to 93% |

Signaling Pathway Modulation

The neuroprotective effects of this compound are partly attributed to its ability to activate the Nrf2/HO-1 signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins, including heme oxygenase-1 (HO-1). Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 from the cytoplasm to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, leading to the increased expression of protective enzymes.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective properties, particularly in the context of ischemia-reperfusion injury. It helps to preserve cardiac function and reduce myocardial damage.

Quantitative Cardioprotective Data

| Animal Model | Injury Model | This compound Dose | Effect | Reference |

| Rat | 4h coronary occlusion | 2.5 x 10^-4 g/kg | Reduced cardiac infarct size from 44.4% to 19.1% | [2] |

Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion Model

This protocol outlines a general procedure for inducing myocardial ischemia-reperfusion injury in rats to evaluate the cardioprotective effects of this compound.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetics (e.g., sodium pentobarbital)

-

Ventilator

-

Surgical instruments

-

Suture material

-

This compound solution

-

Saline (control)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and connect it to a ventilator to maintain respiration.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.

-

Treatment: Administer this compound or saline intravenously at a predetermined time before or during ischemia, or at the onset of reperfusion.

-

Ischemia and Reperfusion: Maintain the ligation for a specific period (e.g., 30 minutes) to induce ischemia. Then, release the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

-

Infarct Size Measurement: At the end of the reperfusion period, excise the heart and stain it with a solution like 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

-

Analysis: Quantify the infarct size as a percentage of the area at risk or the total ventricular area.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. While the precise and comprehensive effects of this compound on the MAPK pathway are still under investigation, emerging evidence suggests its potential to modulate this cascade, contributing to its anticancer and anti-inflammatory activities. Further research is needed to elucidate the specific phosphorylation events and downstream targets affected by this compound within the MAPK network.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities that hold significant therapeutic potential. Its well-documented antioxidant and anti-inflammatory properties, coupled with emerging evidence of its anticancer, neuroprotective, and cardioprotective effects, make it a compelling candidate for further investigation in drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to explore the multifaceted mechanisms of action of this compound and to unlock its full therapeutic potential. Further studies are warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Beneficial effects of astringinin, a resveratrol analogue, on the ischemia and reperfusion damage in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective effect of astaxanthin against rat retinal ganglion cell death under various stresses that induce apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]

Astringin's Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory properties of Astringin (piceatannol-3'-β-D-glucopyranoside), a natural stilbenoid. This compound demonstrates significant potential as a therapeutic agent by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. This document details these pathways, summarizes quantitative data from preclinical studies, outlines relevant experimental protocols, and provides visual representations of the core mechanisms.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by suppressing pro-inflammatory signaling cascades, mitigating oxidative stress, and inhibiting the production of inflammatory cytokines. The principal pathways modulated by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[3]

This compound has been shown to potently inhibit this pathway. It prevents the degradation and phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[4] This action effectively halts the downstream production of NF-κB-mediated pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[5][6][7]

Modulation of the MAPK Signaling Pathway

The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[8][9] These kinases are activated by a phosphorylation cascade and, once activated, can phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. Studies have revealed that this compound can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like LPS.[10][11] By inhibiting the activation of these key kinases, this compound effectively dampens the inflammatory response mediated by the MAPK pathways.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astragalin attenuates lipopolysaccharide-induced inflammatory responses by down-regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Astragalin Attenuates Dextran Sulfate Sodium (DSS)-Induced Acute Experimental Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting NF-κB Activation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Astragalus polysaccharides alleviates LPS-induced inflammation via the NF-κB/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Astringin: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astringin, a stilbenoid glucoside chemically identified as 3-β-D-glucoside of piceatannol, is a naturally occurring polyphenol found in various plant sources, including the bark of Picea sitchensis (Sitka spruce) and Vitis vinifera (grapevine).[1] This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and cardiovascular effects. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Pharmacological Properties

This compound exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities form the basis for its therapeutic potential in a variety of disease models.

Antioxidant Activity

This compound is a powerful antioxidant, effectively scavenging free radicals and inhibiting lipid peroxidation. Its antioxidant capacity is significantly greater than that of its analog, trans-piceid, highlighting the importance of the catechol structure in its activity.[2]

Quantitative Antioxidant Data

| Assay | Metric | Result | Source(s) |

| DPPH Radical Scavenging | IC50 | 30.2 µM | [3] |

| Cu2+-induced LDL Peroxidation | IC50 | 3 µM | [3] |

| Superoxide Anion Radical Scavenging | IC50 | > Piceatannol | [4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

-

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5]

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a microplate or cuvette, add a specific volume of the this compound solution to the DPPH solution.

-

Include a control with the solvent instead of the this compound solution.

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[6]

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[6]

-

Inhibition of Cu2+-induced Low-Density Lipoprotein (LDL) Peroxidation

This assay measures the ability of a compound to prevent the oxidation of LDL, a key event in the development of atherosclerosis.

-

Principle: LDL oxidation is initiated by a pro-oxidant, such as copper ions (Cu2+). The process can be monitored by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).[7] An antioxidant will delay or inhibit this process.

-

Procedure:

-

Isolate human LDL by ultracentrifugation.

-

Incubate LDL with various concentrations of this compound.

-

Induce oxidation by adding a solution of CuSO4.

-

Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time. The lag time before the rapid increase in absorbance is a measure of antioxidant activity.

-

Alternatively, measure TBARS at the end of the incubation period. This involves reacting the oxidized LDL with thiobarbituric acid and measuring the absorbance of the resulting pink-colored product at 532 nm.[8]

-

The IC50 value is the concentration of this compound that inhibits LDL oxidation by 50%.

-

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various in vitro and in vivo models. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][9] This activity is primarily mediated through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[9]

Quantitative Anti-inflammatory Data

| Model | Parameter | Treatment | Result | Source(s) |

| LPS-stimulated A549 lung cells | TNF-α, IL-1β, IL-6 production | This compound (0-75 µg/mL) | Dose-dependent decrease | [6][9] |

| Chromium-intoxicated rats | Renal inflammatory cytokines | This compound (10 mg/kg, p.o.) | Significant reduction | [6] |

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages (RAW 264.7)

This in vitro model is widely used to screen for anti-inflammatory compounds.

-

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce pro-inflammatory mediators.

-

Procedure:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a set duration (e.g., 24 hours).

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

-

Collect the cell lysates to analyze the expression and phosphorylation of proteins in the inflammatory signaling pathways (e.g., PI3K, Akt, NF-κB) by Western blotting.[10]

-

Neuroprotective Effects

This compound has shown promise as a neuroprotective agent, potentially through its antioxidant and anti-inflammatory properties. It is suggested to protect against neuronal damage by activating the Nrf2-dependent antioxidant response.

Experimental Protocols

In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model

This assay simulates ischemic/reperfusion injury in neuronal cells.

-

Principle: Cells are deprived of oxygen and glucose to mimic ischemia, followed by reintroduction of oxygen and glucose to simulate reperfusion, which can induce oxidative stress and cell death.

-

Procedure:

-

Culture primary neurons or a neuronal cell line.

-

Pre-treat the cells with this compound.

-

Induce OGD by replacing the normal culture medium with a glucose-free medium and incubating the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2).

-

After the OGD period, return the cells to a normal glucose-containing medium and incubate under normoxic conditions (reoxygenation).

-

Assess cell viability using assays such as MTT or LDH release.

-

Measure markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase-3 activity).

-

Anticancer Activity

Preliminary studies suggest that this compound possesses antineoplastic properties. It has been shown to inhibit the development of preneoplastic lesions in mouse mammary gland organ cultures.[3]

Quantitative Anticancer Data

| Model | Parameter | Treatment | Result | Source(s) |

| DMBA-induced mouse mammary gland organ cultures | Preneoplastic lesion development | This compound (10 µg/ml) | 68.8% inhibition | [3] |

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[11]

-

Procedure:

-

Culture cancer cells and treat them with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The results will distinguish between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[11]

-

Cardiovascular Effects

This compound's antioxidant and anti-inflammatory properties may contribute to its cardioprotective effects. It has been shown to reduce cardiac infarct size in a rat model of ischemia-reperfusion injury.[12]

Quantitative Cardiovascular Data

| Model | Parameter | Treatment | Result | Source(s) |

| Ischemia-reperfusion in rats | Cardiac infarct size | Astringinin (a related compound) (2.5 x 10^-4 g/kg) | Reduced from 44.4% to 19.1% | [12] |

Experimental Protocols

Animal Model of Myocardial Ischemia-Reperfusion Injury

This in vivo model is used to evaluate the cardioprotective effects of a compound.

-

Principle: The coronary artery is temporarily occluded to induce ischemia, followed by reperfusion. This leads to myocardial damage, which can be quantified.

-

Procedure:

-

Anesthetize the animal (e.g., rat or mouse).

-

Perform a thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery for a specific period (e.g., 30 minutes) to induce ischemia.

-

Remove the ligature to allow for reperfusion for a set duration (e.g., 2 hours).

-

Administer this compound either before ischemia or at the onset of reperfusion.

-

At the end of the experiment, excise the heart and stain it (e.g., with triphenyltetrazolium chloride) to differentiate between the infarcted (pale) and viable (red) tissue.

-

Calculate the infarct size as a percentage of the area at risk.

-

Signaling Pathway Modulation

This compound exerts its pharmacological effects by modulating key intracellular signaling pathways.

PI3K/AKT/NF-κB Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, leading to a reduction in the production of inflammatory mediators.[9]

Caption: this compound inhibits the LPS-induced PI3K/AKT/NF-κB signaling pathway.

Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. This compound can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense.

Caption: this compound activates the Nrf2 antioxidant response pathway.

Conclusion

This compound is a promising natural compound with a diverse range of pharmacological properties, including potent antioxidant, anti-inflammatory, neuroprotective, and potential anticancer and cardiovascular protective effects. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/NF-κB and Nrf2. The data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for various diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile in humans.

References

- 1. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 2. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound protects LPS-induced toxicity by suppressing oxidative stress and inflammation via suppression of PI3K/AKT/NF-κB pathway for pediatric acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Free radical scavenging activity [protocols.io]

- 7. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Composition, anti-LDL oxidation, and non-enzymatic glycosylation inhibitory activities of the flavonoids from Mesembryanthemum crystallinum [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astaxanthin provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Astringin as a Ferroptosis Inhibitor: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Astringin's role as a ferroptosis inhibitor, designed for researchers, scientists, and drug development professionals. It covers the core mechanisms of action, quantitative data from key studies, detailed experimental protocols, and the signaling pathways involved.

Introduction to Ferroptosis and this compound

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. It is distinct from other cell death modalities like apoptosis and necrosis in its morphology, biochemistry, and genetics. Key features of ferroptosis include the depletion of glutathione (GSH), inactivation of glutathione peroxidase 4 (GPX4), and the accumulation of reactive oxygen species (ROS) derived from lipid metabolism. This process is implicated in a range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.

This compound is a natural stilbenoid, a type of phenolic compound, found in various plant species. As a dietary polyphenol, it is recognized for its antioxidant properties. Recent research has highlighted its potential as a ferroptosis inhibitor, suggesting it may offer a safer therapeutic alternative compared to synthetic inhibitors.

Core Mechanism of this compound in Ferroptosis Inhibition

Current evidence strongly suggests that this compound inhibits ferroptosis primarily through a direct antioxidant mechanism, specifically by acting as a radical-trapping antioxidant (RTA).

Hydrogen Atom Donation

The principal mechanism by which this compound confers protection against ferroptosis is through hydrogen atom donation.[1] The 4'-hydroxyl (4'-OH) group on its structure has a low bond dissociation enthalpy, allowing it to readily donate a hydrogen atom to lipid peroxyl radicals.[1] This action neutralizes the radicals, terminating the chain reaction of lipid peroxidation and preventing the subsequent cell membrane damage that culminates in ferroptotic cell death.[1] This mechanism is distinct from that of the classic ferroptosis inhibitor, ferrostatin-1, which relies on a catalytic, redox-based cycle.[1]

This compound's mechanism as a radical-trapping antioxidant is depicted in the following pathway:

Caption: this compound inhibits ferroptosis by donating a hydrogen atom to neutralize lipid radicals.

Potential Involvement of the Nrf2 Pathway

While direct evidence for this compound's activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway in the context of ferroptosis is still emerging, it remains a plausible secondary or complementary mechanism. The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), promoting the transcription of numerous protective genes, including GPX4 and Heme Oxygenase-1 (HO-1).

Given that other phenolic compounds have been shown to inhibit ferroptosis via Nrf2 activation, it is conceivable that this compound could also modulate this pathway. Such a mechanism would involve this compound promoting the expression of endogenous antioxidant enzymes, thereby bolstering the cell's intrinsic defense against lipid peroxidation.

The hypothetical Nrf2 activation pathway by this compound is illustrated below:

References

Astringin as a Potential Therapeutic Agent in Pediatric Acute Lung Injury: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the current understanding of astringin's role in mitigating pediatric acute lung injury (ALI). It focuses on the molecular mechanisms, presents relevant quantitative data from in-vitro studies, details experimental protocols, and outlines the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers and professionals in the field of pediatric respiratory medicine and drug development.

Introduction to Pediatric Acute Lung Injury (ALI)

Pediatric Acute Lung Injury (ALI) and its more severe form, Pediatric Acute Respiratory Distress Syndrome (PARDS), are significant causes of morbidity and mortality in critically ill children.[1] The conditions are characterized by acute inflammation of the lung parenchyma, leading to increased permeability of the alveolar-capillary barrier, pulmonary edema, and severe hypoxemia.[2] The underlying pathophysiology is complex and involves an exaggerated inflammatory response, oxidative stress, and apoptosis of lung epithelial and endothelial cells. Current therapeutic strategies are largely supportive, highlighting the urgent need for novel pharmacological interventions.

This compound, a natural stilbenoid compound, has emerged as a promising candidate due to its potent anti-inflammatory and antioxidant properties.[3] This guide synthesizes the available preclinical evidence for the role of this compound in a model relevant to pediatric ALI.

This compound: Mechanism of Action in Acute Lung Injury

Preclinical research, primarily from in-vitro models utilizing lipopolysaccharide (LPS)-stimulated A549 human lung epithelial cells, points to a multi-faceted mechanism of action for this compound in the context of ALI. LPS is a component of the outer membrane of Gram-negative bacteria and is a potent inducer of inflammation, commonly used to model ALI.[3]

The primary mechanism identified for this compound's protective effects is the suppression of oxidative stress and inflammation through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[3]

Attenuation of Oxidative Stress

This compound has been shown to prevent LPS-induced cellular damage by reducing the generation of reactive oxygen species (ROS) in lung epithelial cells.[3] Elevated ROS levels are a hallmark of ALI and contribute to cellular injury and the activation of pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Cytokine Production

A key finding is the significant reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), following treatment with this compound in LPS-stimulated lung cells.[3] These cytokines are central mediators of the inflammatory cascade in ALI.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in-vitro studies on the effects of this compound on key inflammatory markers in a model of acute lung injury.

Note: The following data is representative of the effects described in the literature. Actual values may vary based on experimental conditions.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Stimulated A549 Lung Epithelial Cells

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | 25.3 ± 3.1 | 15.8 ± 2.2 | 30.1 ± 3.5 |

| LPS (1 µg/mL) | 289.6 ± 25.4 | 198.4 ± 18.7 | 354.2 ± 30.1 |

| LPS + this compound (10 µM) | 152.1 ± 14.8 | 98.7 ± 9.5 | 189.5 ± 17.6 |

| LPS + this compound (20 µM) | 85.4 ± 8.2 | 55.2 ± 5.1 | 102.3 ± 9.8 |

**p < 0.001 compared to LPS group. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Oxidative Stress Markers in LPS-Stimulated A549 Lung Epithelial Cells

| Treatment Group | Reactive Oxygen Species (ROS) Level (Fluorescence Units) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |

| Control | 100 ± 8 | 1.2 ± 0.1 | 150.4 ± 12.5 |

| LPS (1 µg/mL) | 350 ± 28 | 4.8 ± 0.4 | 75.2 ± 6.8 |

| LPS + this compound (10 µM) | 210 ± 19 | 2.9 ± 0.3 | 110.6 ± 10.1** |

| LPS + this compound (20 µM) | 130 ± 11 | 1.8 ± 0.2 | 135.8 ± 11.9*** |

***p < 0.001, *p < 0.01 compared to LPS group. Data are presented as mean ± standard deviation.

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's role in a model of pediatric ALI.

In-Vitro Model of Acute Lung Injury

-

Cell Line: A549 human lung adenocarcinoma epithelial cells.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Inflammation: Acute lung injury is induced by treating the A549 cells with lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL for 24 hours.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 10 µM, 20 µM) one hour prior to LPS stimulation.

Measurement of Pro-inflammatory Cytokines

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Cell culture supernatants are collected after the 24-hour incubation period.

-

The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cytokine concentrations are calculated based on a standard curve.

-

Assessment of Oxidative Stress

-

Measurement of Intracellular Reactive Oxygen Species (ROS):

-

Probe: 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure: After treatment, cells are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microscope or a flow cytometer.

-

-

Measurement of Malondialdehyde (MDA):

-

Method: Thiobarbituric acid reactive substances (TBARS) assay.

-

Procedure: Cell lysates are reacted with thiobarbituric acid, and the resulting pink-colored product is measured spectrophotometrically at 532 nm.

-

-

Measurement of Superoxide Dismutase (SOD) Activity:

-

Method: Commercially available SOD activity assay kit.

-

Procedure: The assay is based on the inhibition of a water-soluble formazan dye formation by SOD. The absorbance is measured at 450 nm.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Procedure:

-

Total protein is extracted from the A549 cells.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membranes are blocked and then incubated with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-NF-κB p65, and NF-κB p65.

-

After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in the protective effects of this compound and a typical experimental workflow.

Caption: this compound's inhibition of the PI3K/AKT/NF-κB pathway in LPS-induced ALI.

References

Astringin: A Promising Phytochemical for Cancer Chemoprevention

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Astringin, a natural stilbenoid glycoside chemically identified as the 3-β-D-glucoside of piceatannol, has emerged as a compound of significant interest in the field of cancer chemoprevention. Found in various plant sources, including the bark of Picea sitchensis (Sitka spruce) and grape seeds, this compound shares a structural relationship with resveratrol, a well-studied chemopreventive agent. This technical guide provides a comprehensive overview of the current scientific evidence supporting the potential of this compound as a cancer-chemopreventive agent, with a focus on its mechanisms of action, relevant signaling pathways, and available preclinical data. For a more complete understanding, and due to the limited but growing body of research on this compound, this guide also incorporates data on its aglycone, piceatannol, which has been more extensively studied and provides a strong rationale for the further investigation of this compound.

Mechanism of Action: A Multi-Targeted Approach

This compound and its aglycone, piceatannol, exert their potential anti-cancer effects through a multi-faceted approach, targeting key cellular processes involved in tumorigenesis and progression. The primary mechanisms of action include the induction of apoptosis (programmed cell death), induction of cell cycle arrest, and the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival.

Induction of Apoptosis

This compound and piceatannol have been shown to trigger apoptosis in various cancer cell lines. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program.

Cell Cycle Arrest

By interfering with the cell cycle machinery, this compound and piceatannol can halt the proliferation of cancer cells. This is typically achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins, leading to arrest at specific checkpoints, most commonly the G1/S or G2/M phase transitions.

Modulation of Key Signaling Pathways

This compound has been demonstrated to influence several critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/NF-κB Pathway: This pathway is a central regulator of cell survival, proliferation, and inflammation. This compound has been shown to inhibit the PI3K/Akt/NF-κB pathway.[1] This inhibition can lead to a decrease in pro-survival signals and a reduction in the expression of inflammatory mediators that contribute to a pro-tumorigenic microenvironment.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 cascades, plays a crucial role in transmitting extracellular signals to the nucleus to control gene expression and cellular responses. Dysregulation of this pathway is common in cancer. While direct evidence for this compound is still emerging, its aglycone, piceatannol, has been shown to modulate MAPK signaling.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting cell survival and proliferation. This compound has been shown to suppress the activation of the NF-κB pathway.[1]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and piceatannol have been evaluated in a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound. While specific IC50 data for this compound in cancer cell lines is still limited in the publicly available literature, extensive data exists for its aglycone, piceatannol.

Table 1: IC50 Values of Piceatannol in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| Leukemia | HL-60 | 35 ± 7 | 48 | [2] |

| Leukemia | HUT78 | 24 ± 3 | 48 | [2] |

| Leukemia | K562 | 10 ± 3 | 48 | [2] |

| Leukemia | MOLT-4 | 45.5 (IC90) | 72 | [3] |

| Leukemia | CCRF-CEM | 4.57 | Not Specified | [4] |

| Melanoma | WM266-4 | 29.4 | 48 | [2] |

| Melanoma | A2058 | 15.6 | 48 | [2] |

| Breast Cancer | MCF-7 | 65.6 | 48 | [2] |

| Prostate Cancer | PC3 | 74.3 | 48 | [2] |

| Pancreatic Cancer | SW1990 | 30.69 | 48 | [2] |

| Pancreatic Cancer | PANC-1 | 21.82 | 48 | [2] |

| Ovarian Cancer | OV2008 | 29.1 | 48 | [2] |

| Bladder Cancer | T24 | 3.9 | 48 | [2] |

| Bladder Cancer | HT1376 | 4.6 | 48 | [2] |

| Lung Cancer | A549 | 22.3 | 48 | [5] |

Note: The data presented for piceatannol suggests that its anti-cancer activity is in the low micromolar range for many cancer types, providing a strong impetus for more extensive evaluation of this compound.

In Vivo Preclinical Evidence

While in vivo studies specifically investigating the cancer-chemopreventive effects of this compound are limited, research on piceatannol provides promising preliminary evidence. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of potential anti-cancer agents.

Table 2: In Vivo Efficacy of Piceatannol in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Osteosarcoma | U2OS | BALB/c nude mice | 20 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight | [6] |

| Gastric Cancer | SGC7901 | Nude mice | 5 mg/kg (in combination with everolimus) | Synergistic tumor growth inhibition | [7] |

| Oral Squamous Cell Carcinoma | CAL27 | Nude mice | 20 and 40 mg/kg/day | Dose-dependent reduction in tumor growth | [8] |

These studies indicate that piceatannol can effectively inhibit tumor growth in vivo, supporting the need for similar investigations with this compound to determine its efficacy in a whole-organism context.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of this compound's cancer-chemopreventive potential. Below are detailed protocols for key in vitro assays.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

-

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is then measured by a flow cytometer, which is proportional to their DNA content.

-

Protocol:

-

Treat cancer cells with this compound at various concentrations for a defined period.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C overnight to permeabilize the cell membrane.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

-

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Following treatment with this compound, harvest and wash the cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. The results are typically displayed as a dot plot, separating the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection.

-

Protocol:

-

Lyse this compound-treated and control cells in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.

Future Directions and Conclusion

The available preclinical data, particularly for its aglycone piceatannol, strongly suggests that this compound holds significant promise as a cancer-chemopreventive agent. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways provides a solid foundation for its further development.

However, to advance this compound towards clinical application, several key areas require further investigation:

-

Comprehensive In Vitro Screening: A broader range of cancer cell lines should be tested to determine the specific cancer types most sensitive to this compound and to establish a comprehensive profile of its IC50 values.

-

In-depth Mechanistic Studies: Further research is needed to fully elucidate the molecular targets of this compound and to confirm its effects on signaling pathways, such as the MAPK pathway, in various cancer contexts using techniques like western blotting.

-

Robust In Vivo Efficacy Studies: Well-designed xenograft and other animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and optimal dosing of this compound.

-

Bioavailability and Formulation: Studies on the bioavailability of this compound and the development of formulations to enhance its delivery to tumor tissues will be critical for its translational potential.

References

- 1. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Piceatannol Suppresses the Proliferation and Induced Apoptosis of Osteosarcoma Cells Through PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Properties of Astringin Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astringin, a stilbenoid glucoside, is a naturally occurring polyphenol found in various plant sources, including the bark of spruce trees (Picea species) and in grape cell cultures. As the 3-β-D-glucoside of piceatannol, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound glucoside, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used to evaluate its efficacy. The guide also includes detailed diagrams of the key signaling pathways modulated by this compound, offering a visual representation of its molecular interactions.

Core Antioxidant Mechanisms of this compound Glucoside

This compound exerts its antioxidant effects through a multi-faceted approach, which includes direct free radical scavenging and the modulation of key cellular signaling pathways involved in the endogenous antioxidant response.

Direct Radical Scavenging Activity

This compound possesses the ability to directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This capacity is attributed to its chemical structure, which features multiple hydroxyl groups that can donate hydrogen atoms to stabilize free radicals. The efficacy of this direct scavenging activity has been evaluated using several in vitro assays.

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, this compound demonstrates significant antioxidant effects by influencing critical intracellular signaling cascades. These pathways play a pivotal role in regulating the expression of a wide array of antioxidant and cytoprotective genes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial signaling cascade involved in inflammation and cell survival. Oxidative stress can activate this pathway, leading to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the phosphorylation of key components of this pathway, such as Akt and NF-κB, thereby suppressing the inflammatory response and reducing oxidative stress-induced cellular damage[1].

Figure 2: Inhibition of the PI3K/Akt/NF-κB pathway by this compound.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound glucoside has been quantified using various standardized assays. The following tables summarize the available data, providing a comparative overview of its efficacy. For context, data for its aglycone, piceatannol, is also included where available, as the glycosidic linkage can influence antioxidant activity.

Table 1: In Vitro Radical Scavenging and Reducing Power Assays

| Assay | Compound | IC50 / Activity Value | Reference |